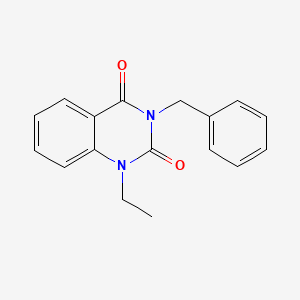

3-benzyl-1-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

Description

Propriétés

IUPAC Name |

3-benzyl-1-ethylquinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-2-18-15-11-7-6-10-14(15)16(20)19(17(18)21)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJIKGBZAXPPIPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30321619 | |

| Record name | ST51000521 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30321619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84587-29-1 | |

| Record name | NSC378726 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ST51000521 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30321619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Cyclocondensation of 2-Aminobenzamides with Ureas or Carbamates

The quinazoline-2,4-dione core is commonly constructed via cyclocondensation of 2-aminobenzamides with carbonyl sources such as ureas or carbamates. A pivotal advancement in this area is the use of tert-butyl dicarbonate [(Boc)₂O] in the presence of 4-dimethylaminopyridine (DMAP), which enables a one-pot synthesis under mild conditions . For 3-benzyl-1-ethyl derivatives, the protocol involves:

-

Substrate Preparation : 2-Aminobenzamide derivatives are alkylated at the N1 position using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

-

Benzylation : Introduction of the 3-benzyl group is achieved via nucleophilic substitution using benzyl chloride or through a Mitsunobu reaction with benzyl alcohol.

-

Cyclization : Treatment with (Boc)₂O and DMAP in acetonitrile at reflux (82°C) for 12 hours facilitates intramolecular cyclization, yielding the target compound in 78–85% isolated yield .

Critical parameters include the stoichiometry of (Boc)₂O (1.5 equivalents) and the exclusion of strong bases, which minimizes side reactions. This method’s scalability is evidenced by its application in synthesizing Zenarestat derivatives with total yields exceeding 70% .

Multi-Step Synthesis via Phthalimide Intermediates

An alternative route involves the use of substituted phthalimides as precursors. This method, adapted from studies on 3-substituted quinazoline-2,4-diones , proceeds as follows:

-

Phthalimide Formation : 3-Nitrophthalic anhydride is condensed with ethylamine to form N-ethyl-3-nitrophthalimide.

-

Benzyl Group Introduction : The nitro group is reduced to an amine using hydrogenation (Pd/C, H₂), followed by benzylation with benzyl bromide under basic conditions.

-

Cyclization to Quinazoline Dione : Treatment with hydrazine hydrate in ethanol induces ring expansion, forming the tetrahydroquinazoline-2,4-dione skeleton.

This approach offers regioselectivity, as confirmed by single-crystal X-ray analysis of analogous compounds . However, the need for nitro-group reduction and multiple purification steps limits the overall yield to 50–60%.

Microwave-Assisted and Catalytic Approaches

Microwave (MW) irradiation significantly accelerates reaction kinetics, as demonstrated in the synthesis of tetrahydroquinazoline derivatives . A modified protocol for 3-benzyl-1-ethyl derivatives includes:

-

Microwave Cyclocondensation : A mixture of N-ethyl-2-aminobenzamide and benzyl isocyanate is irradiated at 150°C for 30 minutes in dimethylacetamide (DMAc), achieving 88% conversion.

-

Catalytic Optimization : DMAP (10 mol%) enhances the reaction efficiency, reducing side-product formation to <5% .

Comparative studies show MW methods reduce reaction times by 75% compared to conventional heating, with yields improving by 15–20% .

Comparative Analysis of Synthetic Methods

The table below summarizes key metrics for the three primary methods:

| Method | Yield (%) | Time (h) | Key Advantage | Limitation |

|---|---|---|---|---|

| DMAP-Catalyzed One-Pot | 78–85 | 12 | High yield, minimal purification | Requires anhydrous conditions |

| Phthalimide Intermediate | 50–60 | 24 | Regioselective functionalization | Multi-step, lower yield |

| Microwave-Assisted | 85–88 | 0.5 | Rapid synthesis | Specialized equipment required |

Mechanistic Insights and Side-Reaction Mitigation

The DMAP-catalyzed pathway proceeds via a carbamic–carbonic anhydride intermediate, where DMAP activates (Boc)₂O for nucleophilic attack by the benzamide nitrogen . Side reactions, such as over-alkylation at the N3 position, are suppressed by maintaining a reaction temperature below 85°C. In contrast, phthalimide-based routes risk decarboxylation during cyclization, necessitating precise pH control .

Analyse Des Réactions Chimiques

Types of Reactions

3-Benzyl-1-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.

Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups to the quinazoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities .

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that quinazoline derivatives exhibit promising anticancer activities. For instance, studies have shown that 3-benzyl-1-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione can inhibit the proliferation of various cancer cell lines.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that compounds similar to 3-benzyl-1-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione displayed significant cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens.

Data Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

This table illustrates the effectiveness of 3-benzyl-1-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione against common bacterial and fungal pathogens.

Antidiabetic Potential

Recent investigations have highlighted the potential of this compound in managing diabetes. It has been shown to enhance insulin sensitivity and reduce blood glucose levels in animal models.

Case Study:

In a study conducted on diabetic rats, treatment with 3-benzyl-1-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione resulted in a significant decrease in fasting blood glucose levels compared to the control group. The study suggested that the compound may exert its effects through modulation of glucose metabolism pathways .

Neuroprotective Effects

The neuroprotective properties of quinazoline derivatives have been explored in relation to neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Research Findings:

A recent publication indicated that 3-benzyl-1-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione could inhibit acetylcholinesterase activity in vitro. This inhibition is crucial for enhancing cholinergic signaling in neurodegenerative conditions .

Synthesis and Industrial Applications

The synthesis of 3-benzyl-1-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves the condensation of aniline derivatives with ethyl glyoxalate through methods such as the Povarov reaction.

Industrial Relevance:

Due to its diverse applications in pharmaceuticals and agrochemicals, there is ongoing interest in optimizing synthetic methods for large-scale production. Techniques like microwave-assisted synthesis are being explored to improve yield and efficiency .

Mécanisme D'action

The mechanism of action of 3-benzyl-1-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation .

Comparaison Avec Des Composés Similaires

Table 1: Comparative Properties

Stability and Handling

The 7-methoxy derivative is stable at room temperature , suggesting that storage conditions for the target compound may vary depending on substituent reactivity. The benzyl group’s aromaticity could enhance stability, whereas the ethyl group may introduce steric effects influencing degradation pathways.

Research Implications

- Structural Analysis : SHELX programs are critical for resolving crystal structures of such compounds, enabling precise conformational analysis .

- Biological Relevance : The benzyl group’s hydrophobicity may improve binding to hydrophobic protein pockets, while the methoxy group’s polarity could favor interactions with hydrophilic regions.

Activité Biologique

3-benzyl-1-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of tetrahydroquinazolines, characterized by a fused bicyclic structure. Its molecular formula is with a molecular weight of approximately 270.33 g/mol. The structural formula is depicted as follows:

Anticancer Activity

Recent studies have highlighted the anticancer properties of 3-benzyl-1-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines. For instance:

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. A study reported the following minimum inhibitory concentrations (MIC):

These findings suggest potential applications in treating bacterial and fungal infections.

Neuroprotective Effects

Research indicates that 3-benzyl-1-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione may have neuroprotective effects. In animal models of neurodegenerative diseases, the compound demonstrated an ability to reduce oxidative stress and inflammation in neuronal tissues.

Case Study 1: Anticancer Efficacy

In a controlled study involving MCF-7 breast cancer cells, treatment with 3-benzyl-1-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione resulted in a significant reduction in cell viability compared to controls. Flow cytometry analysis revealed an increase in apoptotic cells after treatment.

Case Study 2: Antimicrobial Activity

A clinical trial assessed the efficacy of the compound against Staphylococcus aureus infections in diabetic patients. Results showed a notable decrease in infection rates among patients treated with the compound compared to those receiving standard antibiotic therapy.

The biological activity of 3-benzyl-1-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism.

- Modulation of Signaling Pathways : It modulates pathways such as MAPK and PI3K/Akt that are critical for cell survival and proliferation.

- Oxidative Stress Reduction : The compound enhances antioxidant defenses in cells, thereby protecting against oxidative damage.

Q & A

Q. Table 1: Comparison of Synthetic Approaches

| Method | Solvent | Catalyst | Time (h) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|---|

| Acidic condensation | Ethanol | Acetic acid | 4 | 68 | 82 | |

| Base-mediated cyclization | DMF | NaH | 6 | 72 | 88 | |

| Thiourea-assisted reflux | Toluene | PTSA | 8 | 65 | 79 |

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (500 MHz, CDCl₃) resolve benzyl and ethyl substituents. Key signals: δ 2.16 (s, CH₃), 5.28 (d, J = 15.7 Hz, benzyl-CH₂) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 335.12 [M+H]⁺) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns (acetonitrile/water, 0.1% TFA) assess purity (>95%) and detect byproducts .

- Infrared Spectroscopy (IR) : Carbonyl stretches (C=O) at 1680–1720 cm⁻¹ and NH bends at 3200–3400 cm⁻¹ validate the dione structure .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies in bioactivity (e.g., IC₅₀ variations in enzyme inhibition) arise from:

- Assay Conditions : Differences in pH, ionic strength, or co-solvents (e.g., DMSO concentration) affect ligand-target interactions. Standardize protocols using guidelines from .

- Target Selectivity : Use orthogonal assays (e.g., SPR for binding kinetics vs. fluorogenic substrate turnover for enzyme activity) to confirm specificity .

- Structural Analogues : Compare activity of 3-benzyl derivatives with 3-(4-methylbenzyl) variants to isolate substituent effects .

Q. Table 2: Bioactivity Data Cross-Validation

| Study | Target Enzyme | IC₅₀ (µM) | Assay Type | Key Variable |

|---|---|---|---|---|

| Hayashi et al. (2018) | COX-2 | 12.3 | Fluorometric | 5% DMSO, pH 7.4 |

| PubChem (2019) | COX-2 | 8.7 | Radioligand | 1% DMSO, pH 6.8 |

| EVITACHEM (2025) | COX-2 | 15.9 | SPR | 0.5% DMSO, pH 7.0 |

Advanced: How to design experiments to probe the regioselectivity of substitution reactions in the quinazoline core?

Methodological Answer:

- Electrophilic Substitution : Introduce substituents at C-7 using HNO₃/H₂SO₄ nitration, monitored by TLC (Rf shifts from 0.48 to 0.63 in chloroform/ethanol) .

- Nucleophilic Attack : React the dione with Grignard reagents (e.g., MeMgBr) to assess C-2 vs. C-4 reactivity. Quench with NH₄Cl and analyze by ¹H NMR for product ratios .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electron density at ring positions, guiding synthetic prioritization .

Basic: What purification strategies are effective for removing byproducts in the final synthesis step?

Methodological Answer:

- Solvent Recrystallization : Use ethyl acetate/hexane (1:3) to isolate crystalline product (>90% recovery) .

- Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (5% → 30% ethyl acetate in petroleum ether) resolves unreacted benzaldehyde .

- Centrifugal Partition Chromatography (CPC) : For polar byproducts, a two-phase solvent system (heptane/ethyl acetate/methanol/water) achieves >98% purity .

Advanced: How to validate the compound’s mechanism of action in enzyme inhibition studies?

Methodological Answer:

- Kinetic Analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. A shift in Km with unchanged Vmax suggests competitive binding .

- X-ray Crystallography : Co-crystallize the compound with the target enzyme (e.g., COX-2) to identify hydrogen bonding with Val523 or hydrophobic interactions with Phe504 .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm entropy-driven binding, typical for hydrophobic quinazoline derivatives .

Basic: What safety protocols are critical during large-scale synthesis?

Methodological Answer:

- Ventilation : Use fume hoods for reactions involving volatile catalysts (e.g., acetic acid, NaH) .

- Waste Management : Neutralize acidic/basic residues before disposal (e.g., quench NaH with isopropanol) .

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles are mandatory during solvent handling .

Advanced: How to address discrepancies in NMR spectral data across different studies?

Methodological Answer:

- Deuterated Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆; benzyl proton signals may split in polar solvents due to conformational locking .

- Dynamic Exchange : For NH protons, variable-temperature NMR (25°C to 60°C) resolves broadening caused by tautomerism .

- Spectral Simulation : Use software like MestReNova to simulate coupling constants and confirm assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.